molecular formula C13H10O2 B1597095 2-(3-Hydroxyphenyl)benzaldehyde CAS No. 400750-67-6

2-(3-Hydroxyphenyl)benzaldehyde

Cat. No.: B1597095
CAS No.: 400750-67-6
M. Wt: 198.22 g/mol
InChI Key: PSWDPVNCUFNHGO-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a hydroxyl group (-OH) at the 3-position and an aldehyde group (-CHO) at the 1-position

Synthetic Routes and Reaction Conditions:

  • Benzoin Condensation: One common method involves the benzoin condensation of benzaldehyde with cyanide, followed by hydrolysis to yield this compound.

  • Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 3-hydroxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and advanced catalyst systems are often employed to enhance production rates and reduce by-products.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, aqueous medium, heat.

  • Reduction: NaBH₄, LiAlH₄, ether solvent, low temperature.

  • Substitution: AlCl₃, benzoyl chloride, anhydrous conditions.

Major Products Formed:

  • Oxidation: 2-(3-Hydroxyphenyl)benzoic acid.

  • Reduction: 2-(3-Hydroxyphenyl)benzyl alcohol.

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Hydroxyphenyl)benzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-(3-Hydroxyphenyl)benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In receptor binding assays, it may interact with specific receptors, modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: Various enzymes depending on the biological context.

  • Receptors: Specific receptors in cell signaling pathways.

Comparison with Similar Compounds

  • 2-(4-Hydroxyphenyl)benzaldehyde

  • 2-(2-Hydroxyphenyl)benzaldehyde

  • 3-Hydroxybenzaldehyde

Properties

IUPAC Name

2-(3-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWDPVNCUFNHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374724
Record name 2-(3-hydroxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400750-67-6
Record name 2-(3-hydroxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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